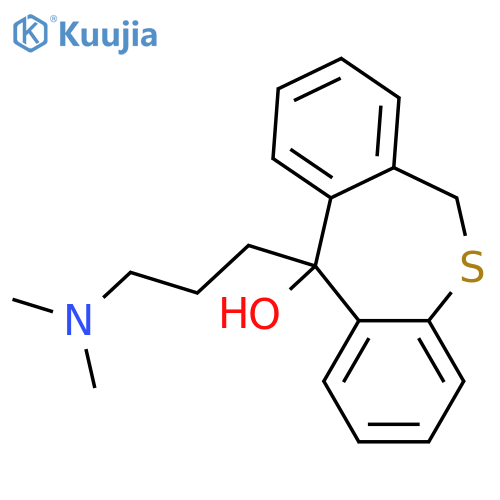

Cas no 1531-85-7 (6,11-Dihydro-11-hydroxy Dothiepin)

6,11-Dihydro-11-hydroxy Dothiepin 化学的及び物理的性質

名前と識別子

-

- 6,11-Dihydro-11-hydroxy Dothiepin

- 11-[3-(dimethylamino)propyl]-6H-benzo[c][1]benzothiepin-11-ol

- Dosulepin Impurity C

- 6,11-Dihydro-11-hydroxy Dothiepin Solution, 100ppm

- 11-[3-(DiMethylaMino)propyl]-6,11-dihydro-dibenzo[b,e]thiepin-11-ol

-

計算された属性

- せいみつぶんしりょう: 313.15019

じっけんとくせい

- PSA: 23.47

6,11-Dihydro-11-hydroxy Dothiepin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D448990-10mg |

6,11-Dihydro-11-hydroxy Dothiepin |

1531-85-7 | 10mg |

$ 161.00 | 2023-09-07 | ||

| TRC | D448990-5mg |

6,11-Dihydro-11-hydroxy Dothiepin |

1531-85-7 | 5mg |

$ 98.00 | 2023-09-07 | ||

| TRC | D448990-100mg |

6,11-Dihydro-11-hydroxy Dothiepin |

1531-85-7 | 100mg |

$ 1206.00 | 2023-04-14 | ||

| TRC | D448990-50mg |

6,11-Dihydro-11-hydroxy Dothiepin |

1531-85-7 | 50mg |

$ 678.00 | 2023-04-14 | ||

| TRC | D448990-25mg |

6,11-Dihydro-11-hydroxy Dothiepin |

1531-85-7 | 25mg |

$ 356.00 | 2023-04-14 |

6,11-Dihydro-11-hydroxy Dothiepin 関連文献

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

6,11-Dihydro-11-hydroxy Dothiepinに関する追加情報

Professional Introduction to Compound with CAS No. 1531-85-7 and Product Name: 6,11-Dihydro-11-hydroxy Dothiepin

The compound with the CAS number 1531-85-7 and the product name 6,11-Dihydro-11-hydroxy Dothiepin represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, belonging to the dothiepin class, has garnered attention due to its unique structural properties and potential therapeutic applications. The 6,11-Dihydro-11-hydroxy Dothiepin moiety is particularly noteworthy for its hydroxyl group at the 11-position, which plays a crucial role in its biological activity and interaction with biological targets.

Recent advancements in the study of 6,11-Dihydro-11-hydroxy Dothiepin have highlighted its potential as a lead compound in the development of novel therapeutic agents. The hydroxyl group at the 11-position contributes to its ability to engage with various enzymes and receptors, making it a promising candidate for further investigation. Research has demonstrated that modifications in this region can significantly alter its pharmacokinetic and pharmacodynamic properties, offering a pathway for designing more effective derivatives.

In the context of modern drug discovery, 6,11-Dihydro-11-hydroxy Dothiepin has been explored for its potential in addressing various neurological and cardiovascular disorders. Studies have shown that this compound exhibits inhibitory effects on certain enzymes implicated in inflammation and oxidative stress, which are key factors in the pathogenesis of these conditions. The presence of the hydroxyl group enhances its solubility and bioavailability, making it a more viable candidate for clinical translation.

The synthesis of 6,11-Dihydro-11-hydroxy Dothiepin involves intricate organic chemistry techniques that require precise control over reaction conditions and intermediates. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as catalytic hydrogenation and selective oxidation have been particularly useful in constructing the core dothiepin scaffold while introducing functional groups like the hydroxyl at the 11-position.

One of the most compelling aspects of 6,11-Dihydro-11-hydroxy Dothiepin is its potential to serve as a scaffold for structure-based drug design. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify analogs with enhanced potency and reduced side effects. The hydroxyl group at the 11-position provides a versatile handle for further chemical modifications, allowing for the creation of libraries of compounds that can be screened for biological activity.

The pharmacological profile of 6,11-Dihydro-11-hydroxy Dothiepin has been extensively studied in vitro and in vivo. Preclinical studies have revealed promising results regarding its ability to modulate key signaling pathways involved in neuroprotection and cardiovascular health. The compound's interaction with receptors such as PPARδ has been particularly well-documented, suggesting potential applications in managing metabolic disorders and related conditions.

In conclusion, 6,11-Dihydro-11-hydroxy Dothiepin represents a fascinating compound with significant therapeutic potential. Its unique structural features, particularly the hydroxyl group at the 11-position, make it an attractive candidate for further research and development. As our understanding of its biological mechanisms continues to evolve, so too will our ability to harness its potential for treating a wide range of diseases. The ongoing exploration of this compound underscores the importance of innovative approaches in pharmaceutical chemistry and medicinal biology.

1531-85-7 (6,11-Dihydro-11-hydroxy Dothiepin) 関連製品

- 66154-68-5(6-(Methylsulfonyl)nicotinonitrile)

- 1871849-85-2(4-(Benzyloxy)-4-methylpiperidine)

- 2034438-78-1(6-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one)

- 2169461-10-1(4'-(methoxymethyl)-4-azaspirobicyclo2.2.2octane-2,2'-1,3oxazinane)

- 1797139-01-5(N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-3-carboxamide)

- 1184986-89-7(3,4-dihydro-2H-spironaphthalene-1,3'-piperidine hydrochloride)

- 1609407-23-9(N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide)

- 1340431-79-9(1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)-)

- 2137507-07-2(3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one)

- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)